molecular formula C17H21N3O2 B2689134 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-06-6

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2689134
CAS RN: 923690-06-6
M. Wt: 299.374
InChI Key: BBSPISYZSZUYGX-UHFFFAOYSA-N
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Description

The compound “6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems, which have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

The pyridopyrimidine moiety, which combines pyridine and pyrimidine rings, has attracted significant attention due to its biological potential. Depending on the nitrogen atom’s position in pyridine, four possible skeletons exist for this heterocyclic combination (Figure 1). Researchers have explored pyridopyrimidines in drug development, leading to relevant therapeutic applications .

!Pyridopyrimidine structures

Pyrido[2,3-d]pyrimidines

These compounds exhibit diverse biological activities. Notably, palbociclib, a CDK4/6 inhibitor developed by Pfizer, is used in breast cancer treatment. It disrupts signals that stimulate cancer cell proliferation . Another example is dilmapimod, which shows potential activity against rheumatoid arthritis .

Pyrido[3,4-d]pyrimidines

Piritrexim, a pyrido[3,4-d]pyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and demonstrates antitumor effects against carcinosarcoma in rats .

Pyrido[4,3-d]pyrimidines

Poly (ADP-ribose) polymerases-1 (PARP-1) inhibitors, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been investigated for their potential in combination with DNA-damaging cytotoxic agents. These inhibitors compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Mechanism of Action

properties

IUPAC Name

6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSPISYZSZUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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